[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate
Description
[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate is a nitrogen-containing heterocyclic compound featuring two azetidine rings (four-membered saturated rings with three carbons and one nitrogen) linked via a 1,3'-bond. The hydroxyl group (-OH) at position 3 of the biazetidine core is protonated, forming a salt with two trifluoroacetate (CF₃COO⁻) counterions. This structure is typically synthesized via Boc-deprotection using trifluoroacetic acid (TFA), as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
1-(azetidin-3-yl)azetidin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2C2HF3O2/c9-6-3-8(4-6)5-1-7-2-5;2*3-2(4,5)1(6)7/h5-7,9H,1-4H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRDQFGYVQFFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229570-36-7 | |
| Record name | 1-(azetidin-3-yl)azetidin-3-ol; bis(trifluoroacetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate typically involves the formation of the azetidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the azetidine ring. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or reduction of an intermediate.
Industrial Production Methods
Industrial production of [1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The trifluoroacetate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Overview
[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate is a synthetic compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocycle. This compound exhibits unique reactivity and stability due to the inherent ring strain associated with azetidines. Its applications span various scientific fields, including organic chemistry, biochemistry, and materials science.
Scientific Research Applications
1. Organic Synthesis
The compound serves as a crucial building block in organic synthesis. Its structure allows chemists to construct more complex molecules through various chemical reactions. The trifluoroacetate group enhances the electrophilicity of the compound, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.
2. Biological Interactions
Due to its unique structural properties, this compound can interact with biological molecules. This interaction is particularly useful in studying biochemical pathways and mechanisms. Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer activities, warranting further exploration in medicinal chemistry.
3. Material Science
In industrial applications, this compound is utilized in developing new materials with specific properties. Its ability to form stable polymers and coatings makes it an attractive candidate for creating advanced materials used in various applications, including electronics and protective coatings.
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial properties of derivatives based on this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for developing new antibiotics. -
Anticancer Evaluation:
Research focused on the anticancer activity of derivatives showed promising results against specific cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential utility in cancer therapeutics.
Safety and Hazards
While this compound has shown beneficial applications, safety assessments are crucial. Studies have indicated potential toxicity at high doses; therefore, proper handling procedures and risk assessments are necessary when working with this compound.
Mechanism of Action
The mechanism of action of [1,3’-Biazetidin]-3-ol di2,2,2-trifluoroacetate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the trifluoroacetate group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Chemical and Physical Properties
- Solubility : High solubility in dichloromethane (DCM) and 1,4-dioxane due to trifluoroacetate counterions .
- Stability : Likely susceptible to hydrolysis, releasing trifluoroacetic acid (TFA), a persistent environmental pollutant .
- Spectroscopy : NMR signals for azetidine protons (δ 3.5–4.5 ppm) and trifluoroacetate (δ ~117 ppm for ¹⁹F NMR) .
Biological Activity
[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique structural features that contribute to its biological activity. The trifluoroacetate moiety enhances lipophilicity and may influence receptor interactions.
Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in neurodegenerative diseases. Notably, it has been identified as a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the development of Alzheimer's disease. Inhibition of BACE1 can lead to a reduction in amyloid-beta peptide production, a hallmark of Alzheimer's pathology .
Pharmacological Effects
Studies have demonstrated that this compound possesses several pharmacological effects:
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines in various cell models.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human neuroblastoma cells. Results showed a significant reduction in cell viability at concentrations above 50 µM, indicating dose-dependent cytotoxicity .
- In Vivo Studies : Animal models treated with the compound demonstrated improved cognitive function in memory tests compared to control groups. These findings support its potential as a therapeutic agent for cognitive decline associated with neurodegenerative diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
